molecular formula C12H18ClNO3 B13719345 3-(3,4,5-Trimethoxyphenyl)azetidine Hydrochloride

3-(3,4,5-Trimethoxyphenyl)azetidine Hydrochloride

Cat. No.: B13719345
M. Wt: 259.73 g/mol
InChI Key: FWINTFSZWFQLDN-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)azetidine Hydrochloride is a chemical compound that features a four-membered azetidine ring substituted with a 3,4,5-trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(3,4,5-Trimethoxyphenyl)azetidine Hydrochloride undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic ring-opening with electron-rich arenes yields 3,3-disubstituted propylamines .

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and enzymes, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Uniqueness: 3-(3,4,5-Trimethoxyphenyl)azetidine Hydrochloride is unique due to its combination of the azetidine ring and the trimethoxyphenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for both research and potential therapeutic applications.

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)azetidine;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-14-10-4-8(9-6-13-7-9)5-11(15-2)12(10)16-3;/h4-5,9,13H,6-7H2,1-3H3;1H

InChI Key

FWINTFSZWFQLDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CNC2.Cl

Origin of Product

United States

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